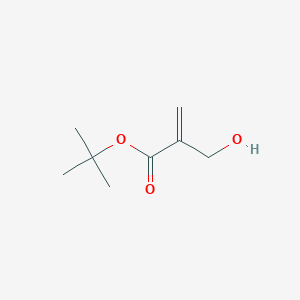

Tert-butyl 2-(hydroxymethyl)acrylate

Description

BenchChem offers high-quality Tert-butyl 2-(hydroxymethyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(hydroxymethyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438124 | |

| Record name | t-butyl hydroxymethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121065-74-5 | |

| Record name | t-butyl hydroxymethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and physical properties of tert-butyl 2-(hydroxymethyl)acrylate

An In-depth Technical Guide to tert-butyl 2-(hydroxymethyl)acrylate: Synthesis, Properties, and Polymer Applications

Introduction: A Versatile Building Block for Advanced Polymers

In the landscape of polymer chemistry and materials science, functional monomers are the architects of innovation. Among these, tert-butyl 2-(hydroxymethyl)acrylate (TBHMA) emerges as a uniquely versatile building block. Its structure is a compelling triad of functionalities: a polymerizable acrylate backbone, a reactive primary hydroxyl group, and an acid-labile tert-butyl ester. This combination makes TBHMA an invaluable precursor for the synthesis of "smart" polymers, advanced biomaterials, and functional coatings. The bulky tert-butyl group offers a convenient protecting group for the carboxylic acid, which can be selectively removed under mild acidic conditions to unmask a hydrophilic, functional poly(acrylic acid) backbone. This guide provides a comprehensive technical overview of TBHMA, from its fundamental properties and synthesis to its reactivity and applications, offering field-proven insights for researchers and drug development professionals.

Section 1: Chemical Identity and Physical Properties

A precise understanding of a monomer's foundational properties is critical for its successful application. TBHMA is a colorless liquid under standard conditions, requiring specific storage and handling to maintain its purity and reactivity.

Table 1: Chemical Identifiers for tert-butyl 2-(hydroxymethyl)acrylate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 121065-74-5 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1] |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)prop-2-enoate | [2] |

| InChI Key | SVBJTBWVTZLHIZ-UHFFFAOYSA-N |

| SMILES | C=C(CO)C(OC(C)(C)C)=O |[1] |

Table 2: Physical and Handling Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Colorless Liquid | [3] |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [1] |

| Shipping | Cold-chain transportation required |[1] |

Section 2: Synthesis and Purification

The synthesis of TBHMA is typically achieved via a base-catalyzed hydroxymethylation of tert-butyl acrylate, a reaction analogous to the Baylis-Hillman reaction. The choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing the formation of byproducts, such as the ether dimer.

Causality in Synthesis: The reaction mechanism involves the nucleophilic addition of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine, to the electron-deficient β-carbon of tert-butyl acrylate. This generates a zwitterionic enolate intermediate, which then attacks formaldehyde (used in the form of formalin or paraformaldehyde). Subsequent proton transfer and catalyst elimination yield the desired product. The use of a protic solvent or co-solvent (e.g., water, tert-butyl alcohol) is often necessary to facilitate the proton transfer steps.

Experimental Protocol: Synthesis of TBHMA

This protocol is adapted from established literature procedures.[3][4]

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl acrylate (48 mL, 0.33 mol), formalin (37% formaldehyde in water, 39.5 g, 0.5 mol), tetrahydrofuran (50 mL), and water (32 mL).

-

Catalysis: To the stirring mixture, slowly add triethylamine (4.5 mL, 0.033 mol).

-

Reaction: Allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR.

-

Workup: Transfer the resulting solution to a separatory funnel. Extract the aqueous phase three times with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield tert-butyl 2-(hydroxymethyl)acrylate as a colorless, transparent liquid (typical yield: ~77%).[3]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of TBHMA.

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the TBHMA structure.

Structure for NMR Assignment:

Table 3: NMR Spectroscopic Data for TBHMA

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |

|---|---|---|---|

| ¹H NMR | 6.18 | Hc | [3] |

| 5.72 | Hb | [3] | |

| 4.29 | Hₐ (CH₂) | [3] | |

| 1.38 | Hₑ (tert-Butyl CH₃) | [3] | |

| ¹³C NMR | 165.4 | C₄ (C=O) | [5] |

| (in CDCl₃) | 141.0 | C₂ (C=CH₂) | [5] |

| 123.9 | C₃ (=CH₂) | [5] | |

| 80.7 | C₅ (O-C(CH₃)₃) | [5] | |

| 61.6 | C₁ (CH₂OH) | [5] |

| | 27.8 | C₆ (tert-Butyl CH₃) |[5] |

Note: The ¹H NMR peak at 2.55 ppm reported in one source may correspond to the hydroxyl proton (Hₔ), which is often broad and can have a variable chemical shift.[3]

Section 4: Chemical Reactivity and Polymerization

TBHMA's utility stems from its distinct reactive sites, which can be addressed independently to build complex macromolecular architectures.

-

Acrylate Double Bond: This is the primary site for polymerization. It readily undergoes free-radical polymerization and can be incorporated into controlled radical polymerization schemes like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with predictable molecular weights and low polydispersities.[4][6]

-

Hydroxyl Group: The primary alcohol serves as a versatile handle for post-polymerization modification. It can be esterified or etherified to attach drugs, imaging agents, or other functional moieties.

-

Tert-Butyl Ester: This group is stable to many reaction conditions but can be quantitatively cleaved under mild acidic conditions (e.g., neat trifluoroacetic acid) to yield the corresponding poly(2-(hydroxymethyl)acrylic acid).[4][5] This transformation dramatically alters the polymer's properties, converting it from hydrophobic to hydrophilic and creating a pH-responsive polyelectrolyte.

Diagram: Key Reactions of Poly(TBHMA)

Caption: Polymerization of TBHMA and subsequent deprotection.

Protocol: Acid-Catalyzed Deprotection of Poly(TBHMA)

This protocol describes the quantitative cleavage of the tert-butyl ester groups from the polymer backbone.[4][5]

-

Dissolution: Dissolve the synthesized Poly(TBHMA) in a suitable solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

-

Acid Treatment: Add an excess of neat trifluoroacetic acid (TFA) to the polymer solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure or by precipitation of the polymer into a non-solvent such as petroleum ether.

-

Drying: Dry the resulting polymer, poly(2-(hydroxymethyl)acrylic acid), under vacuum to yield a white powder. The success of the reaction can be confirmed by the disappearance of the tert-butyl signal in the ¹H NMR spectrum.

Section 5: Applications in Research and Drug Development

The unique structure of TBHMA makes it a powerful tool for creating functional materials.

-

Stimuli-Responsive Polymers: The acid-labile tert-butyl group is central to its use in pH-responsive systems. Polymers containing TBHMA can be designed to be stable at neutral pH but release a payload or change conformation in the acidic environment of a tumor or endosome. The resulting poly(acrylic acid) derivatives are pH-responsive.[3]

-

Biocompatible Copolymers for Drug Delivery: TBHMA can be copolymerized with monomers like poly(ethylene glycol) (PEG) to create amphiphilic block copolymers.[7] These copolymers can self-assemble in aqueous solutions to form micelles or nanoparticles, encapsulating hydrophobic drugs in the core while the hydrophilic PEG shell provides steric stability and biocompatibility. The hydroxyl groups on the TBHMA-derived units can be used to covalently conjugate drugs, offering a route to polymer prodrugs with controlled release profiles.[7]

-

Functional Coatings and Adhesives: The hydroxyl functionality can improve adhesion to polar substrates and serve as a cross-linking site, enhancing the mechanical properties and solvent resistance of coatings.

Section 6: Safety and Handling

As with any reactive chemical, proper handling of TBHMA is essential for laboratory safety.

Table 4: GHS Hazard Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | ||

| Hazard Statements | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation |

| | H335 | May cause respiratory irritation | |

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place as specified (2-8°C) under an inert atmosphere to prevent premature polymerization and degradation.[1]

Conclusion

Tert-butyl 2-(hydroxymethyl)acrylate is more than just a monomer; it is a sophisticated chemical tool. Its trifunctional nature provides a platform for designing polymers with a high degree of control over their chemical and physical properties. The ability to perform polymerization, post-polymerization modification of the hydroxyl group, and selective deprotection of the ester makes TBHMA a cornerstone for developing next-generation materials in fields ranging from targeted drug delivery to advanced coatings. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this versatile monomer.

References

-

Sigma-Aldrich. (n.d.). tert-Butyl 2-(hydroxymethyl)acrylate. Retrieved from sigmaaldrich.com[8]

-

Google Patents. (2013). CN103113226A - Tert-butyl methacrylate monomer and polymer, synthesis method and application thereof. Retrieved from patents.google.com[3]

-

BLD Pharm. (n.d.). 121065-74-5 | tert-Butyl 2-(hydroxymethyl)acrylate. Retrieved from bldpharm.com[1]

-

Mathias, L. J., Warren, R. M., & Huang, S. (1991). Tert-Butyl Alpha-(Hydroxymethyl Acrylate and Its Ether Dimer: Multifunctional Monomers Giving Polymers With Easily Cleaved Ester Groups. Macromolecules, 24(8), 2036–2042.[4]

-

American Chemical Society Publications. (1991). tert-Butyl .alpha.-(hydroxymethyl)acrylate and its ether dimer. Retrieved from pubs.acs.org[5]

-

Xanthopoulou, E., et al. (2020). Ibuprofen‐Functionalized Alkyl α‐hydroxy Methacrylate‐Based Polymers. Macromolecular Chemistry and Physics.[7]

-

Ashwin, J., et al. (2006). Cyclopolymerization of tert-Butyl α-(Hydroxymethyl) Acrylate (TBHMA) Ether Dimer via Atom Transfer Radical Polymerization (ATRP). Macromolecules, 39(26), 9055–9062.[6]

Sources

- 1. 121065-74-5|tert-Butyl 2-(hydroxymethyl)acrylate|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. CN103113226A - Tert-butyl methacrylate monomer and polymer, synthesis method and application thereof - Google Patents [patents.google.com]

- 4. "Tert-Butyl Alpha-(Hydroxymethyl Acrylate and Its Ether Dimer: Multifun" by Lon J. Mathias, R. Michael Warren et al. [aquila.usm.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyl 2-(hydroxymethyl)acrylate | 121065-74-5 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of tert-butyl 2-(hydroxymethyl)acrylate via the Baylis-Hillman Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Morita-Baylis-Hillman (MBH) reaction stands as a cornerstone of modern organic synthesis, offering a powerful, atom-economical method for carbon-carbon bond formation.[1] This guide provides an in-depth examination of the synthesis of tert-butyl 2-(hydroxymethyl)acrylate, a highly functionalized and versatile building block, via the DABCO-catalyzed Baylis-Hillman reaction between tert-butyl acrylate and formaldehyde. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and address common challenges and troubleshooting strategies to empower researchers in leveraging this pivotal transformation.

Introduction: The Strategic Value of Functionalized Acrylates

Functionalized acrylates, such as tert-butyl 2-(hydroxymethyl)acrylate, are of immense value in the fields of polymer chemistry and drug development. The presence of a primary alcohol and a protected acrylate moiety within a single molecule provides a versatile scaffold for subsequent modifications.[2] The tert-butyl ester group serves as a robust protecting group that can be selectively cleaved under acidic conditions, unmasking a carboxylic acid for further conjugation or derivatization.[3] This dual functionality makes it a key precursor for creating complex polymers, amphiphilic block copolymers, and specialized monomers for advanced materials and biomedical applications.[3][4][5]

The Baylis-Hillman reaction is an ideal route to this molecule, as it efficiently couples a readily available activated alkene (tert-butyl acrylate) with an aldehyde (formaldehyde) under mild, organocatalytic conditions.[1] Its convergence and high atom economy represent the principles of green chemistry, making it a preferred method in both academic and industrial settings.

The Baylis-Hillman Reaction: A Mechanistic Deep Dive

The synthesis of tert-butyl 2-(hydroxymethyl)acrylate proceeds via the classic Baylis-Hillman mechanism, catalyzed by a nucleophilic tertiary amine, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] The reaction's success hinges on a sequence of carefully orchestrated steps, each with a distinct causality.

The accepted mechanism involves three primary stages: [8]

-

Nucleophilic Addition: The tertiary amine catalyst (DABCO) performs a conjugate (Michael) addition to the electron-deficient tert-butyl acrylate. This is the crucial initiation step, forming a zwitterionic enolate intermediate. The choice of DABCO is strategic; its high nucleophilicity and sterically unhindered nature facilitate this initial attack.[6]

-

Aldol Addition: The generated enolate, now a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This forms a new carbon-carbon bond and creates a tetracoordinate oxygen species (alkoxide). This aldol-type addition is often the rate-determining step of the overall reaction.[8]

-

Proton Transfer and Catalyst Elimination: An intramolecular proton transfer, often facilitated by a protic solvent or trace amounts of water, neutralizes the alkoxide.[9] Subsequent elimination of the DABCO catalyst regenerates the double bond, yielding the final allylic alcohol product, tert-butyl 2-(hydroxymethyl)acrylate, and freeing the catalyst to re-enter the cycle.

Caption: Figure 1: Catalytic Cycle of the Baylis-Hillman Reaction

Experimental Protocol: A Validated Benchtop Procedure

This protocol is a robust, self-validating system designed for high yield and purity. The causality for each step is explained to ensure both replication and understanding. This procedure is adapted from established methodologies.[4][10]

Reagent and Solvent Preparation

It is critical to start with pure materials. Tert-butyl acrylate should be free of polymerization inhibitors, which can be removed by passing it through a short column of basic alumina.[11] Formalin (aqueous formaldehyde) is typically used, but paraformaldehyde can also be employed with slight modifications to the procedure.[10]

Reaction Parameters Summary

| Parameter | Value/Reagent | Molar Eq. | Rationale |

| Michael Acceptor | tert-Butyl Acrylate | 1.0 | The primary substrate for the reaction. |

| Electrophile | Formalin (37% in H₂O) | 1.5 | A slight excess ensures complete consumption of the acrylate, minimizing side reactions. |

| Catalyst | DABCO | 0.1 - 0.2 | Catalytic amount; higher loading can increase rate but also complicates purification. |

| Solvent | Tetrahydrofuran (THF) / Water | ~1:1 v/v | A polar protic/aprotic mixture solubilizes all components and facilitates the proton transfer step.[9] |

| Temperature | Room Temperature (20-25 °C) | N/A | Balances reaction rate against potential side reactions. The reaction is often slow.[12] |

| Reaction Time | 24 - 72 hours | N/A | The reaction is notoriously slow; progress should be monitored by TLC or GC-MS.[13] |

Step-by-Step Synthesis Workflow

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl acrylate (e.g., 48 mL, 0.33 mol), tetrahydrofuran (50 mL), and water (32 mL).[4]

-

Catalyst & Reagent Addition: Add DABCO (e.g., 3.7 g, 0.033 mol) to the stirring solution. Once dissolved, add formalin (39.5 g of 37% solution, ~0.5 mol) to the mixture.[4]

-

Reaction Execution: Seal the flask and stir the biphasic mixture vigorously at room temperature. Monitor the reaction's progress every 12-24 hours by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the tert-butyl acrylate spot indicates reaction completion.

-

Work-up & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with 100 mL of diethyl ether or ethyl acetate. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers. The extraction removes the water-soluble catalyst and unreacted formaldehyde.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a colorless or pale yellow oil.[4] Purification is achieved via vacuum distillation or flash column chromatography on silica gel to yield pure tert-butyl 2-(hydroxymethyl)acrylate.

Caption: Figure 2: Experimental Workflow for Synthesis

Troubleshooting and Field-Proven Insights

While the Baylis-Hillman reaction is powerful, it is not without its challenges. Understanding these potential pitfalls is key to successful synthesis.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Slow or Stalled Reaction | Inherently slow kinetics of the Baylis-Hillman reaction.[13] Inactive catalyst (DABCO can be hygroscopic). | Be patient and monitor by TLC; reactions can take several days. Use freshly sublimed or high-purity DABCO. Consider using protic co-solvents like water or alcohols to facilitate the proton transfer step.[14] |

| Polymerization of Acrylate | Presence of radical initiators (light, heat, impurities). Depletion of polymerization inhibitor during purification of starting material. | Ensure the reaction is run at room temperature and protected from direct light. Store purified acrylate under an air atmosphere (oxygen is an inhibitor) and in a cool, dark place.[15] Do not over-purify starting materials to the point of removing all stabilizers if storage is needed. |

| Formation of Side Products | Michael addition of the formed alcohol product to another molecule of tert-butyl acrylate (dimerization). | Ensure efficient stirring. A slight excess of the aldehyde can help consume the acrylate faster. Do not let the reaction run for an excessive time after completion. |

| Difficult Purification | Co-elution of product with starting materials or byproducts. Catalyst removal issues. | Optimize the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). For catalyst removal, an acidic wash (e.g., dilute HCl) during the work-up can convert DABCO to its water-soluble salt, though this may risk hydrolysis of the tert-butyl ester if not done carefully and at low temperatures. |

Conclusion

The synthesis of tert-butyl 2-(hydroxymethyl)acrylate via the DABCO-catalyzed Baylis-Hillman reaction is a testament to the utility and elegance of modern organocatalysis. By understanding the underlying mechanism, adhering to a validated experimental protocol, and being prepared for common challenges, researchers can reliably produce this valuable, multifunctional building block. The insights provided in this guide are intended to bridge the gap between theoretical knowledge and practical application, enabling scientists and developers to confidently employ this reaction in their synthetic endeavors.

References

-

Title: DABCO catalyzed [4+2] annulations of Morita–Baylis–Hillman carbonates with isocyanates Source: Chemical Communications (RSC Publishing) URL: [Link]

- Title: CN103113226A - Tert-butyl methacrylate monomer and polymer, synthesis method and application thereof Source: Google Patents URL

-

Title: Baylis-Hillman Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: DABCO Catalysis in Organic Reactions Source: Scribd URL: [Link]

-

Title: DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions Source: MDPI URL: [Link]

-

Title: Metal- and Ligand-Accelerated Catalysis of the Baylis−Hillman Reaction Source: ACS Publications URL: [Link]

-

Title: The Morita-Baylis-Hillman Reaction Source: University of California, Irvine (Chem 203) URL: [Link]

-

Title: Recent Advances in the Baylis−Hillman Reaction and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Baylis–Hillman reaction Source: Wikipedia URL: [Link]

-

Title: Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules Source: Arkivoc URL: [Link]

-

Title: Rate Acceleration of the Baylis−Hillman Reaction in Polar Solvents (Water and Formamide). Dominant Role of Hydrogen Bonding, Not Hydrophobic Effects, Is Implicated Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Initiation of 2-Hydroxyethyl Methacrylate Polymerization by Tert-Butyl Peroxide in a Planar PECVD System Source: ResearchGate URL: [Link]

-

Title: The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [Link]

- Title: CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound Source: Google Patents URL

-

Title: Polymer‐Supported Lewis Bases for the Baylis–Hillman Reaction Source: ResearchGate URL: [Link]

-

Title: Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers Source: Macromolecules (ACS Publications) URL: [Link]

-

Title: Ibuprofen‐Functionalized Alkyl α‐hydroxy Methacrylate‐Based Polymers Source: PMC (PubMed Central) URL: [Link]

-

Title: Studying the Morita-Baylis-Hillman Reaction in Continuous Flow Using Packed Bed Reactors Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Troubleshooting Common Issues in Emulsion Polymerization Reactors Source: Jinzong Machinery URL: [Link]

-

Title: TROUBLESHOOTING POLYMERIZATIONS Source: University of Waterloo URL: [Link]

Sources

- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. CN103113226A - Tert-butyl methacrylate monomer and polymer, synthesis method and application thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. princeton.edu [princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemicals.basf.com [chemicals.basf.com]

Tert-butyl 2-(hydroxymethyl)acrylate monomer reactivity ratios in free radical polymerization

Tert-butyl 2-(hydroxymethyl)acrylate Monomer Reactivity Ratios in Free Radical Polymerization: A Technical Guide to Precision Graft Copolymers

Executive Summary

The architectural control of advanced macromolecules—such as amphiphilic graft copolymers, molecular brushes, and nonionic surfmers—relies heavily on the precise manipulation of monomer reactivity during polymerization. Tert-butyl 2-(hydroxymethyl)acrylate (t-BHMA) has emerged as a highly versatile intermediate in polymer chemistry. By functionalizing its hydroxymethyl group, researchers can synthesize dual-functional initiator-monomers (inimers) capable of orthogonal polymerization.

This whitepaper provides an in-depth analysis of t-BHMA derivatives, specifically focusing on the reactivity ratios of the ATRP-initiating monomer tert-butyl 2-((2-bromopropanoyloxy)methyl)acrylate (tBBPMA) when copolymerized with tert-butyl acrylate (tBA) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Mechanistic Causality: The Role of t-BHMA in Polymer Architecture

The structural design of t-BHMA is intentionally bipartite. The bulky tert-butyl ester provides steric bulk, which can later be selectively hydrolyzed in acidic environments to yield hydrophilic poly(acrylic acid) backbones. Conversely, the allylic hydroxymethyl group serves as a highly reactive handle.

When t-BHMA is esterified with 2-bromopropionic acid, it yields tBBPMA—an inimer that contains both a polymerizable vinyl group and an α -bromoester group[1]. The causality behind this specific molecular design is to enable orthogonal polymerization :

-

RAFT Polymerization (Grafting-Through/Backbone Synthesis): The vinyl group participates in controlled radical polymerization to form a macroinitiator backbone with a narrow molecular weight distribution ( Mw/Mn<1.18 )[2].

-

ATRP (Grafting-From): The pendant α -bromoester groups remain dormant during RAFT but can subsequently initiate Atom Transfer Radical Polymerization (ATRP) to grow side chains (e.g., poly(methyl acrylate) or poly(propylene oxide)) without requiring intermediate functional group transformations[2].

Chemical pathway from tBA to well-defined graft copolymers via t-BHMA and orthogonal polymerization.

Reactivity Ratios: Quantitative Analysis in RAFT Copolymerization

To tune the grafting density of the final copolymer, one must control the sequence distribution of the ATRP initiation sites along the backbone. This distribution is governed by the monomer reactivity ratios ( r1 and r2 ) of the comonomers during the initial RAFT polymerization[2].

The reactivity ratios dictate the preference of a propagating radical to add its own monomer versus the comonomer. For the copolymerization of tBBPMA ( M1 ) and tBA ( M2 ) in toluene at 70 °C, the reactivity ratios were determined using both the Fineman−Ross (FR) and Kelen−Tudos (KT) linear extrapolation methods[3].

Quantitative Data Summary

| Analytical Method | r1 (tBBPMA) | r2 (tBA) | Interpretation of Polymer Microstructure |

| Fineman-Ross (FR) | 1.0114 | 0.3946 | tBBPMA radicals show no preference ( r1≈1 ); tBA radicals prefer tBBPMA. |

| Kelen-Tudos (KT) | 0.7428 | 0.4286 | Both radicals slightly prefer cross-propagation, leading to a random/statistical distribution. |

Causality of the Data: The data indicates that r1>r2 . The incorporation of the bulky tBBPMA monomer is slightly favored over tBA. Because r1×r2 is less than 1 but neither value is near zero, the resulting macroinitiator possesses a statistical (random) distribution of ATRP initiation sites rather than a strictly alternating or heavily blocky architecture[2]. This is the ideal thermodynamic outcome for creating uniform molecular brushes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis and kinetic evaluation of these monomers must follow strict, self-validating workflows.

Protocol 1: Synthesis and Validation of the tBBPMA Inimer

-

Baylis-Hillman Reaction: React tert-butyl acrylate with formalin in the presence of DABCO and TEA (basic cocatalysts) and water. The water accelerates the reaction by stabilizing the enolate. This yields the t-BHMA intermediate.

-

Esterification: In a 500 mL three-neck flask, dissolve 0.2 mol t-BHMA, 0.2 mol 2-bromopropionic acid, and 0.002 mol DMAP in 300 mL dry dichloromethane (DCM)[2].

-

Coupling: Cool the system to 0 °C to prevent exothermic side reactions. Add 0.2 mol N,N'-dicyclohexylcarbodiimide (DCC). Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight[2].

-

Purification: Filter out the precipitated dicyclohexylurea byproduct. Purify the colorless liquid via silica column chromatography using an ethyl acetate/hexane (1:9 v/v) eluent[2].

-

Self-Validation (NMR/FT-IR): Validate the structural integrity before proceeding. The FT-IR spectrum must show distinct carbonyl and double bond signals at 1748, 1720, and 1643 cm⁻¹. The ¹H NMR spectrum must confirm the preservation of the polymerizable double bond with resonance signals at 5.71 and 6.17 ppm[1].

Protocol 2: Determination of Monomer Reactivity Ratios

To accurately calculate r1 and r2 , the Mayo-Lewis equation is utilized. However, this equation relies on the steady-state assumption that the monomer feed concentration remains constant.

-

Preparation: Prepare a series of Schlenk tubes with varying molar feed ratios ( M1/M2 ) of tBBPMA and tBA.

-

RAFT Polymerization: Add the RAFT chain transfer agent, AIBN (initiator), and toluene (solvent). Degas via three freeze-pump-thaw cycles and heat to 70 °C[2].

-

Critical Quenching Step: Monitor the reaction continuously. You must quench the polymerization (via rapid freezing and exposure to oxygen) when total conversion is strictly < 10% [3]. Causality: Allowing conversion to exceed 10% results in composition drift, which mathematically invalidates the linear least-squares regression required for the FR and KT plots.

-

Composition Analysis: Precipitate the polymer in cold methanol, dry in vacuo, and use ¹H NMR to determine the exact molar composition of the copolymer ( m1/m2 )[3].

-

Mathematical Plotting: Plot the data using the FR equation ( G=r1F−r2 ) and the KT equation ( η=r1ξ−αr2(1−ξ) ) to extract the slopes and intercepts corresponding to the reactivity ratios[3].

Workflow for determining monomer reactivity ratios using low-conversion RAFT polymerization.

Conclusion

The transformation of tert-butyl 2-(hydroxymethyl)acrylate into functional inimers like tBBPMA represents a powerful methodology in polymer science. By understanding and leveraging the specific reactivity ratios of these monomers in controlled radical polymerizations, researchers can engineer highly defined macroinitiators. These backbones serve as the foundation for synthesizing complex, tunable graft copolymers with applications ranging from drug delivery micelles to advanced elastomeric materials.

References

-

Convenient Synthesis of PtBA-g-PMA Well-Defined Graft Copolymer with Tunable Grafting Density. Macromolecules (ACS Publications).2

-

PAA-g-PPO Amphiphilic Graft Copolymer: Synthesis and Diverse Micellar Morphologies. Macromolecules (ACS Publications).1

-

Synthesis of New Acrylate-Based Nonionic Surfmers and Their Use in Heterophase Polymerization. Macromolecules (ACS Publications).4

-

A versatile platform for precise synthesis of asymmetric molecular brush in one shot. Nature Communications (PMC).5

Sources

Spectroscopic Fingerprinting of a Versatile Acrylate Monomer: A Technical Guide to the ¹H NMR and FTIR Characterization of tert-Butyl 2-(hydroxymethyl)acrylate

This technical guide provides an in-depth spectroscopic characterization of tert-butyl 2-(hydroxymethyl)acrylate, a key monomer in the development of advanced polymers for the pharmaceutical and materials science sectors. A thorough understanding of its structural features, attainable through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is paramount for ensuring batch-to-batch consistency, predicting polymerization behavior, and ultimately, controlling the properties of the final material. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical protocols for the analysis of this important building block.

The Structural and Functional Significance of tert-Butyl 2-(hydroxymethyl)acrylate

tert-Butyl 2-(hydroxymethyl)acrylate possesses a unique combination of functional groups that make it a highly versatile monomer. The bulky tert-butyl ester group offers a degree of steric hindrance and can be selectively cleaved under acidic conditions, a property often exploited in the design of stimuli-responsive materials and for the deprotection of functional polymers.[1] The primary hydroxyl group provides a reactive site for post-polymerization modification, allowing for the introduction of other functionalities or for influencing the hydrophilicity and biocompatibility of the resulting polymer. The acrylate backbone is readily polymerizable via free-radical methods, enabling the synthesis of a wide range of copolymers with tailored properties.[2]

Precise spectroscopic characterization is therefore not merely a quality control step but a fundamental aspect of rational polymer design. ¹H NMR provides detailed information about the electronic environment of each proton, confirming the molecular structure and identifying any impurities. FTIR spectroscopy offers a rapid and sensitive method for confirming the presence of key functional groups and for monitoring the polymerization process.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integral of each signal provide a wealth of information about the connectivity and chemical environment of the protons in the molecule.

Theoretical Framework

The ¹H NMR spectrum of tert-butyl 2-(hydroxymethyl)acrylate is predicted to show distinct signals for the protons of the tert-butyl group, the vinyl group, the hydroxymethyl group, and the exchangeable hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing character of the adjacent carbonyl and hydroxyl groups. The splitting of signals is governed by the n+1 rule, where n is the number of equivalent neighboring protons.

Experimental Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of tert-butyl 2-(hydroxymethyl)acrylate.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Ensure proper phasing and baseline correction of the spectrum during processing.

Data Interpretation and Discussion

The ¹H NMR spectrum of tert-butyl 2-(hydroxymethyl)acrylate in CDCl₃ is expected to exhibit the following signals. The chemical shifts provided are based on data reported in the literature and predictive models.[3]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -C(CH₃)₃ | ~1.48 | Singlet | 9H | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons. |

| -OH | ~2.55 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is variable and concentration-dependent. The signal is often broad due to chemical exchange. |

| -CH₂OH | ~4.29 | Singlet | 2H | These protons are adjacent to the hydroxyl group and the double bond. The signal is expected to be a singlet, or a narrowly split multiplet. |

| =CH₂ (geminal) | ~5.72 | Singlet (or narrow doublet) | 1H | One of the two non-equivalent vinyl protons. |

| =CH₂ (geminal) | ~6.18 | Singlet (or narrow doublet) | 1H | The other non-equivalent vinyl proton, typically downfield from its geminal partner due to the influence of the carbonyl group. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The absence of significant coupling between the vinyl protons is a notable feature of α-substituted acrylates.

Figure 1. Molecular structure and corresponding ¹H NMR assignments for tert-butyl 2-(hydroxymethyl)acrylate.

FTIR Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound.

Theoretical Framework

The FTIR spectrum of tert-butyl 2-(hydroxymethyl)acrylate will be dominated by absorptions corresponding to the O-H stretch of the alcohol, C-H stretches of the alkyl and vinyl groups, the C=O stretch of the ester, the C=C stretch of the acrylate, and C-O stretches. The presence and position of these bands provide direct confirmation of the molecule's key structural features.[4]

Experimental Protocol

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a single drop of tert-butyl 2-(hydroxymethyl)acrylate directly onto the ATR crystal.

-

Acquire the spectrum.

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Discussion

The FTIR spectrum of tert-butyl 2-(hydroxymethyl)acrylate is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400 | O-H stretch | Alcohol | Broad, Strong |

| ~2980 | C-H stretch (sp³) | tert-Butyl, -CH₂- | Strong |

| ~1715 | C=O stretch | Ester | Strong, Sharp |

| ~1635 | C=C stretch | Alkene | Medium |

| ~1295 | C-O stretch | Ester | Strong |

| ~1150 | C-O stretch | Ester | Strong |

| ~1050 | C-O stretch | Alcohol | Medium |

| ~810 | =C-H bend (out-of-plane) | Alkene | Medium |

The broadness of the O-H stretching band is due to hydrogen bonding. The strong, sharp carbonyl peak is a hallmark of the ester functionality. The C=C stretching absorption confirms the presence of the acrylate double bond, which will disappear upon polymerization, making FTIR an excellent technique for monitoring the reaction progress.

Figure 2. Experimental workflow for the spectroscopic characterization of tert-butyl 2-(hydroxymethyl)acrylate.

Conclusion

The combined application of ¹H NMR and FTIR spectroscopy provides a comprehensive and unambiguous characterization of tert-butyl 2-(hydroxymethyl)acrylate. The data presented in this guide serve as a benchmark for the structural verification and purity assessment of this monomer. For scientists and researchers in drug development and materials science, a robust understanding and application of these spectroscopic techniques are essential for ensuring the quality of starting materials and for the rational design of novel polymers with tailored properties and functionalities. The protocols and data interpretations outlined herein provide a solid foundation for the routine analysis and quality control of this versatile acrylate monomer.

References

- Al-Alawi, A., et al. (2004). Simultaneous and quantitative identification of molecular structure using FTIR. Journal of Applied Sciences, 4(4), 623-628.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- ChemicalBook. (n.d.). tert-Butyl acrylate(1663-39-4) 1H NMR spectrum.

- Chinese Patent CN103113226A. (2013).

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

- Mathias, L. J., & Warren, R. M. (1991). Tert-Butyl Alpha-(Hydroxymethyl Acrylate and Its Ether Dimer: Multifunctional Monomers Giving Polymers With Easily Cleaved Ester Groups. Macromolecules, 24(8), 2036-2042.

- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.

- Saeed, S., et al. (2015). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Journal of Imaging Science and Technology, 59(3), 30502-1-30502-8.

- Smith, B. C. (2023).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- Webster, D. C. (2003).

- Wooley, K. L., & Ma, Y. (2000). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4403-4414.

- Wooley, K. L., & Ma, Y. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039-4045.

- Zhang, Q., et al. (2021).

- Zhang, Y., et al. (2008). Synthesis of poly(methyl methacrylate)-b-poly(acrylic acid) by DPE method. Journal of Polymer Research, 15, 315-321.

Sources

An In-Depth Technical Guide to the Kinetic Studies of tert-Butyl 2-(Hydroxymethyl)acrylate Radical Polymerization

Introduction

tert-Butyl 2-(hydroxymethyl)acrylate (TBHMA) is a functional monomer of significant interest in polymer science. Its unique structure, featuring a bulky tert-butyl ester group and a primary hydroxyl group, imparts desirable properties to the resulting polymers, including thermal stability and sites for post-polymerization modification. Understanding the kinetics of its radical polymerization is paramount for controlling polymer architecture, molecular weight, and functionality. This guide provides a comprehensive overview of the kinetic studies of TBHMA radical polymerization, intended for researchers, scientists, and professionals in drug development and materials science.

The radical polymerization of acrylates is a cornerstone of polymer synthesis, offering a versatile platform for creating a wide array of materials.[1] However, the presence of the hydroxymethyl group in TBHMA introduces complexities, such as the potential for hydrogen bonding and side reactions, which can significantly influence the polymerization kinetics.[2][3] This necessitates a detailed investigation into the fundamental steps of the polymerization process: initiation, propagation, and termination.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools for synthesizing well-defined polymers from functional monomers like TBHMA.[1][4] These methods allow for precise control over molecular weight and dispersity, which is crucial for applications in fields like drug delivery and nanotechnology.[5][6] This guide will delve into both conventional free-radical polymerization and controlled radical polymerization techniques as they apply to TBHMA.

Radical Polymerization of TBHMA: A Mechanistic Overview

The radical polymerization of TBHMA proceeds through the classical three stages: initiation, propagation, and termination. The overall reaction rate is a complex interplay of the rate constants of these individual steps.

Initiation

The polymerization is initiated by the decomposition of a radical initiator, generating primary radicals. Common initiators for acrylate polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. The choice of initiator and its concentration can affect the initial rate of polymerization.[7]

Propagation

The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. The rate of propagation is a critical factor in determining the final molecular weight of the polymer. For acrylates, this process is generally very fast.[1]

Termination

Termination of the growing polymer chains can occur through two primary mechanisms: combination, where two growing radicals combine to form a single polymer chain, and disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains (one with a saturated end and one with an unsaturated end). The termination rate can be influenced by the mobility of the polymer radicals, which decreases as the polymerization progresses and the viscosity of the medium increases.[7] This can lead to a phenomenon known as autoacceleration, or the gel effect, where the termination rate decreases significantly, leading to a rapid increase in the polymerization rate.[7]

Below is a diagram illustrating the fundamental steps of TBHMA radical polymerization.

Caption: Key stages of TBHMA radical polymerization.

Experimental Methodologies for Kinetic Studies

A variety of experimental techniques can be employed to monitor the kinetics of TBHMA polymerization. The choice of method depends on the specific information required, such as monomer conversion, rate of polymerization, and polymer molecular weight.

In-situ Monitoring Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is powerful for real-time monitoring of the disappearance of the monomer's vinyl double bond, providing a direct measure of conversion.[7] The decrease in the intensity of the characteristic acrylate C=C absorption band (around 1635 cm⁻¹) can be correlated with the extent of polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the disappearance of the vinyl proton signals of the monomer and the appearance of the corresponding signals in the polymer backbone.[8] This provides quantitative information on monomer conversion over time.

Offline Analysis Techniques

-

Gas Chromatography (GC): GC can be used to determine the concentration of unreacted monomer at different time points during the polymerization.[8] This allows for the calculation of conversion and the rate of polymerization.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymers.[2][8] This information is crucial for understanding the level of control over the polymerization process.

Experimental Protocol: A General Approach for Free-Radical Polymerization of TBHMA

The following is a generalized protocol for studying the free-radical polymerization kinetics of TBHMA.

-

Monomer and Reagent Purification: Ensure the TBHMA monomer is free of inhibitors. Other reagents, such as the initiator and solvent, should be purified according to standard laboratory procedures.

-

Reaction Setup: The polymerization is typically carried out in a sealed reactor equipped with a magnetic stirrer, a temperature controller, and an inlet for an inert gas (e.g., nitrogen or argon) to prevent oxygen inhibition.

-

Initiation: The reaction is initiated by adding a known amount of a radical initiator (e.g., AIBN) to the monomer or a solution of the monomer in a suitable solvent. The reaction is then heated to the desired polymerization temperature.

-

Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn to be analyzed for monomer conversion and polymer molecular weight.

-

Analysis: The samples are analyzed using the techniques described above (FTIR, NMR, GC, GPC/SEC) to obtain kinetic data.

The workflow for a typical kinetic study is depicted in the diagram below.

Caption: Workflow for a kinetic study of TBHMA polymerization.

Controlled Radical Polymerization of TBHMA

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free-radical methods, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][4] Atom Transfer Radical Polymerization (ATRP) is a particularly effective CRP method for acrylate monomers.[1][8]

Atom Transfer Radical Polymerization (ATRP) of TBHMA

ATRP of TBHMA involves the use of a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[8][9] This reversible termination process minimizes irreversible termination reactions, leading to a "living" polymerization character.[9]

The key components of an ATRP system are:

-

Monomer: tert-Butyl 2-(hydroxymethyl)acrylate (TBHMA).

-

Initiator: An alkyl halide that initiates the polymerization.

-

Catalyst: A transition metal complex, such as CuBr complexed with a ligand.

-

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper salt and tunes its reactivity.[8][9]

-

Solvent: A suitable solvent to homogenize the reaction mixture.

A study on the cyclopolymerization of a TBHMA ether dimer utilized ATRP with a CuBr/PMDETA catalyst system in xylene at 70°C, successfully producing cyclopolymers with controlled molecular weights and low polydispersities.[9][10] This demonstrates the applicability of ATRP for creating complex polymer architectures from TBHMA derivatives.

Key Kinetic Features of ATRP of TBHMA

-

Linear Increase in Molecular Weight with Conversion: A hallmark of a controlled polymerization is the linear relationship between the number-average molecular weight (Mn) and monomer conversion.[4]

-

First-Order Kinetics: The polymerization should exhibit first-order kinetics with respect to the monomer concentration.[4]

-

Low Polydispersity Index (PDI): The resulting polymers should have a narrow molecular weight distribution, with PDI values typically below 1.5.[8]

Factors Influencing Polymerization Kinetics

Several factors can significantly impact the kinetics of TBHMA radical polymerization.

Temperature

Increasing the polymerization temperature generally leads to an increase in the rates of initiation, propagation, and termination. The overall effect on the polymerization rate and the final polymer properties will depend on the relative activation energies of these steps.

Monomer and Initiator Concentration

The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration in conventional free-radical polymerization.[7] In controlled radical polymerization, the relationship can be more complex.

Solvent Effects

The choice of solvent can influence the polymerization kinetics through several mechanisms:

-

Viscosity: The solvent viscosity can affect the diffusion of reacting species and thus the termination rate.

-

Hydrogen Bonding: The hydroxyl group of TBHMA can participate in hydrogen bonding with the solvent, which can alter the reactivity of the monomer.[2][3] For instance, studies on other hydroxyl-functionalized acrylates have shown that the choice of solvent significantly impacts copolymer composition and propagation rate coefficients.[2][3]

-

Chain Transfer: Some solvents can act as chain transfer agents, leading to a decrease in the polymer molecular weight.

Quantitative Data Summary

The following table summarizes typical kinetic parameters and conditions for the radical polymerization of acrylates, which can serve as a starting point for studies on TBHMA.

| Parameter | Typical Value/Condition | Significance |

| Initiator | AIBN, Peroxides | Source of primary radicals |

| Initiator Concentration | 0.01 - 1 mol% | Affects polymerization rate and molecular weight |

| Temperature | 50 - 80 °C | Influences rate constants of all steps |

| Solvent | Toluene, Dioxane, DMF | Affects solubility, viscosity, and H-bonding |

| kp (Propagation Rate Constant) | 10³ - 10⁵ L mol⁻¹ s⁻¹ | Determines the rate of chain growth |

| kt (Termination Rate Constant) | 10⁶ - 10⁸ L mol⁻¹ s⁻¹ | Influences the lifetime of growing chains |

| PDI (Polydispersity Index) | >1.5 (Free Radical), <1.5 (CRP) | Measure of the breadth of molecular weight distribution |

Note: Specific values for TBHMA may vary and need to be determined experimentally.

Conclusion

The kinetic study of tert-butyl 2-(hydroxymethyl)acrylate radical polymerization is essential for the rational design and synthesis of functional polymers with tailored properties. Both conventional free-radical and controlled radical polymerization techniques, particularly ATRP, offer viable routes to poly(TBHMA). A thorough understanding of the reaction mechanism and the influence of various experimental parameters allows for precise control over the polymerization process, leading to the development of advanced materials for a wide range of applications. The experimental methodologies and theoretical framework presented in this guide provide a solid foundation for researchers and scientists to explore the rich polymer chemistry of this versatile functional monomer.

References

- Wen, M., Ng, L. V., Payne, J. A., Francis, L. F., Scriven, L. E., & McCormick, A. V. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology.

- Discekici, E. H., Anastasaki, A., & Hawker, C. J. (2023). Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. Journal of the American Chemical Society.

- Sanda, F., & Endo, T. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Journal of Polymer Science Part A: Polymer Chemistry.

- Matyjaszewski, K. (n.d.). Functional polymers by atom transfer radical polymerization. e-Polymers.

-

Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., Read de Alaniz, J., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters, 3(6), 580–584. Retrieved from [Link]

-

Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047. Retrieved from [Link]

-

Erkoc, S., Mathias, L. J., & Acar, A. E. (2006). Cyclopolymerization of tert-Butyl α-(Hydroxymethyl) Acrylate (TBHMA) Ether Dimer via Atom Transfer Radical Polymerization (ATRP). Macromolecules, 39(25), 8936–8942. Retrieved from [Link]

- (n.d.). CN103113226A - Tert-butyl methacrylate monomer and polymer, synthesis method and application thereof - Google Patents.

- Erkoc, S., Mathias, L. J., & Acar, A. E. (2006). Cyclopolymerization of Tert-butyl Alpha-(hydroxymethyl) Acrylate (TBHMA) Ether Dimer Via Atom Transfer Radical Polymerization (ATRP). The Aquila Digital Community.

- Ma, Y., & Wooley, K. L. (n.d.). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.

- Mori, H., & Müller, A. H. E. (2003). New polymeric architectures with (meth)acrylic acid segments. Progress in Polymer Science, 28(10), 1403–1439.

- (n.d.). METHYL ACRYLATE AND TERTIARY-BUTYL ACRYLAMIDE SOLUTION RADICAL POLYMERIZATION KINETICS. McMaster University.

- Agboluaje, A. A., Marien, C., Cunningham, M. F., & Hutchinson, R. A. (2022). Measurement and Modeling of Semi-Batch Solution Radical Copolymerization of N-tert-Butyl Acrylamide with Methyl Acrylate in Ethanol/Water. MDPI.

- (n.d.). US7015294B2 - Acrylate polymers based on tert-butyl acrylate and/or tert-butyl methacrylate - Google Patents.

-

(n.d.). Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization. ResearchGate. Retrieved from [Link]

- Drache, M., & Hutchinson, R. A. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. MDPI.

- Olajire, A. A. (2024). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. RSC Advances.

- Drache, M., & Hutchinson, R. A. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. ResearchGate.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Controlled Radical Polymerization of Acrylates Regulated by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 7. imaging.org [imaging.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Cyclopolymerization of Tert-butyl Alpha-(hydroxymethyl) Acrylate (TBHM" by Selda Erkoc, Lon J. Mathias et al. [aquila.usm.edu]

A Practical Guide to RAFT Polymerization of Tert-butyl 2-(hydroxymethyl)acrylate (TBHMA)

Application Note: Controlled Synthesis of Functional Acrylate Polymers

Introduction

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands as a premier technique for synthesizing polymers with precisely controlled architectures, molecular weights, and narrow molecular weight distributions.[1] This powerful form of controlled radical polymerization is adaptable to a vast array of functional monomers, making it an invaluable tool in materials science and drug development.[2] This guide provides a detailed protocol for the RAFT polymerization of tert-butyl 2-(hydroxymethyl)acrylate (TBHMA), a functional monomer of significant interest. The resulting polymer, poly(TBHMA), possesses a versatile hydroxyl side-chain for post-polymerization modification and a tert-butyl ester group that can be hydrolyzed to yield poly(acrylic acid) derivatives, creating opportunities for developing amphiphilic block copolymers and functional biomaterials.[3]

This document offers both the theoretical underpinnings and practical, step-by-step protocols for researchers, scientists, and professionals aiming to synthesize well-defined poly(TBHMA).

The RAFT Polymerization Mechanism: A Controlled Approach

The elegance of RAFT polymerization lies in the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1] This agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium between active (radical) and dormant (thiocarbonylthio-capped) species. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to polymers with low polydispersity (Đ < 1.3).[1]

The process can be broken down into several key stages, which occur concurrently with standard radical initiation, propagation, and termination steps:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals, which then react with a monomer to create a propagating chain.

-

Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical.

-

Fragmentation: This intermediate fragments, releasing a new radical (the 'R' group from the RAFT agent) which initiates a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, entering a dormant state.

-

Re-initiation & Equilibrium: The newly formed radical adds to the monomer, starting a new propagating chain. This chain can then add to a dormant polymer chain's C=S group, re-initiating the chain transfer process and propagating the equilibrium.

This rapid exchange between active and dormant states is the cornerstone of control in RAFT polymerization.[4]

Caption: The core mechanism of RAFT polymerization.

Key Experimental Considerations

The success of RAFT polymerization hinges on the judicious selection of the RAFT agent, initiator, solvent, and reaction conditions, all tailored to the specific monomer.

-

RAFT Agent (CTA) Selection: For "more-activated monomers" (MAMs) like acrylates, dithiobenzoates and trithiocarbonates are highly effective CTAs.[1] Cumyl dithiobenzoate (CDB) is an excellent choice for acrylate polymerization, demonstrating good control.[5] The ratio of monomer to CTA ([M]/[CTA]) is the primary determinant of the final polymer's molecular weight.

-

Initiator Selection: Azo compounds such as 2,2′-azobis(isobutyronitrile) (AIBN) are common thermal initiators.[6] The initiator concentration should be low relative to the CTA concentration (typically [CTA]/[I] ratio of 5:1 to 10:1) to minimize the number of chains initiated by the thermal initiator, which are not controlled by the RAFT mechanism.[5] This ensures that the vast majority of polymer chains possess the thiocarbonylthio end-group, preserving the "living" character of the polymerization.

-

Solvent: The solvent must be capable of dissolving the monomer, CTA, initiator, and the resulting polymer. For TBHMA, which has both polar (hydroxyl) and nonpolar (tert-butyl) groups, solvents like xylene, anisole, or 1,4-dioxane are suitable choices.[5][7][8]

-

Temperature: The reaction temperature must be sufficient to cause the thermal decomposition of the initiator at a suitable rate. For AIBN, temperatures between 60-80°C are standard.[5][8] An optimal temperature balances a reasonable polymerization rate with maintaining control over the RAFT process.[5]

Experimental Protocol: RAFT Polymerization of TBHMA

This protocol details the synthesis of poly(TBHMA) with a target degree of polymerization (DP) of 50.

Materials and Reagents:

-

Monomer: Tert-butyl 2-(hydroxymethyl)acrylate (TBHMA), inhibitor removed.

-

RAFT Agent: Cumyl dithiobenzoate (CDB).

-

Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.

-

Solvent: Xylene (anhydrous).

-

Other: Nitrogen gas (high purity), round-bottom flask with magnetic stir bar, rubber septum, Schlenk line or manifold for inert atmosphere, syringes, ice bath, precipitation solvent (e.g., cold methanol/water mixture).

Procedure Workflow

Caption: Experimental workflow for RAFT polymerization of TBHMA.

Step-by-Step Methodology:

-

Reagent Calculation:

-

Target DP: 50

-

Monomer (TBHMA, MW = 158.19 g/mol ): 5.0 g (31.6 mmol)

-

RAFT Agent (CDB, MW = 272.44 g/mol ): Based on [M]/[CTA] = 50.

-

Moles of CDB = 31.6 mmol / 50 = 0.632 mmol (172.2 mg)

-

-

Initiator (AIBN, MW = 164.21 g/mol ): Based on [CTA]/[I] = 5.

-

Moles of AIBN = 0.632 mmol / 5 = 0.126 mmol (20.7 mg)

-

-

Solvent (Xylene): To achieve a desired monomer concentration (e.g., 1 M).[5]

-

Volume = 31.6 mmol / 1 mol/L = 31.6 mL

-

-

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add TBHMA (5.0 g), CDB (172.2 mg), and AIBN (20.7 mg).

-

Add 31.6 mL of anhydrous xylene to the flask.

-

Seal the flask with a rubber septum.

-

-

Degassing (Critical Step):

-

Oxygen is a radical scavenger and will inhibit the polymerization. It must be removed thoroughly.

-

Freeze the reaction mixture in a liquid nitrogen bath until completely solid.

-

Apply a high vacuum for 10-15 minutes.

-

Close the flask to the vacuum and thaw the mixture in a room temperature water bath.

-

Backfill the flask with high-purity nitrogen.

-

Repeat this "Freeze-Pump-Thaw" cycle at least three times to ensure complete removal of dissolved oxygen.

-

-

Polymerization:

-

After the final cycle, leave the flask under a positive pressure of nitrogen.

-

Immerse the flask in a pre-heated oil bath set to 70°C.

-

Start stirring and begin timing the reaction.

-

-

Monitoring the Reaction:

-

To track kinetics, samples can be withdrawn at set time intervals (e.g., 30, 60, 120, 240 minutes) using a nitrogen-purged syringe.

-

Immediately analyze the sample via ¹H NMR to determine monomer conversion by comparing the integration of a monomer vinyl peak to a stable polymer backbone peak.[8]

-

A small portion can also be analyzed by Size Exclusion Chromatography (GPC/SEC) to observe the evolution of molecular weight and polydispersity.

-

-

Termination and Isolation:

-

Once the desired conversion is reached (or after a set time, e.g., 4-6 hours), terminate the polymerization by removing the flask from the oil bath, cooling it in an ice bath, and exposing the solution to air.

-

Dilute the viscous polymer solution with a small amount of THF or methylene chloride if necessary.

-

Precipitate the polymer by adding the solution dropwise into a large volume of a stirred, cold non-solvent (e.g., a 5:1 mixture of methanol/water).[5]

-

The polymer should precipitate as a solid. Collect the solid by filtration or centrifugation.

-

Wash the polymer with fresh cold non-solvent and dry it in a vacuum oven at room temperature until a constant weight is achieved.

-

Data Summary and Expected Results

The theoretical number-average molecular weight (Mₙ,th) can be calculated to predict the outcome and assess the level of control achieved.

Equation for Theoretical Molecular Weight (Mₙ,th):

Mₙ,th = (([M]₀ / [CTA]₀) × Conversion × MWₘₒₙₒₘₑᵣ) + MWCTA

| Parameter | Value | Rationale |

| [M]₀/[CTA]₀ | 50 | Defines the target degree of polymerization. |

| [CTA]₀/[I]₀ | 5 | Ensures most chains are controlled by the RAFT agent.[5] |

| Temperature | 70 °C | Optimal for AIBN initiation and controlled polymerization.[5][8] |

| Solvent | Xylene | Good solvent for reactants and polymer.[5] |

| Target Mₙ,th (at 90% conv.) | ~7,390 g/mol | Calculated based on the equation above. |

| Expected Đ (PDI) | < 1.3 | A low polydispersity indicates a well-controlled polymerization.[1] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Polydispersity (Đ > 1.5) | 1. Inefficient RAFT agent for the monomer. 2. Too high initiator concentration. 3. Presence of oxygen or other impurities. | 1. Ensure the CTA is appropriate for acrylates (dithiobenzoates, trithiocarbonates). 2. Decrease initiator concentration; aim for [CTA]/[I] ≥ 5. 3. Improve degassing procedure (e.g., more Freeze-Pump-Thaw cycles). |

| Low Monomer Conversion | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Impurities inhibiting polymerization. | 1. Extend the polymerization time. 2. Ensure the temperature is adequate for initiator decomposition (e.g., 70°C for AIBN).[8] 3. Purify monomer and recrystallize initiator before use. |

| Bimodal GPC/SEC Trace | 1. Significant termination reactions. 2. Inefficient re-initiation by the RAFT agent's R-group. | 1. Lower the reaction temperature or monomer concentration to reduce the radical concentration. 2. Select a RAFT agent with a better leaving group (R) for the monomer system. |

Conclusion

RAFT polymerization is a robust and versatile method for synthesizing well-defined functional polymers like poly(TBHMA). By carefully selecting the RAFT agent, initiator, and reaction conditions, researchers can achieve excellent control over molecular weight and produce polymers with low polydispersity. The protocol outlined in this application note provides a reliable foundation for the successful synthesis and characterization of poly(TBHMA), opening avenues for its application in advanced materials and biomedical technologies.

References

-

Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

-

Li, L., et al. (2021). Precise Synthesis of Acrylate Copolymer via RAFT Polymerization and Its Application. Journal of Materials Science and Chemical Engineering, 9, 59-67. Retrieved March 31, 2026, from [Link]

-

RAFT Step-Growth Polymerization of Diacrylates. (2022). ACS Publications. Retrieved March 31, 2026, from [Link]

-

RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. (n.d.). University of North Carolina Wilmington. Retrieved March 31, 2026, from [Link]

-

Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

-

RAFT Step-Growth Polymerization of Diacrylates. (2022). ACS Publications. Retrieved March 31, 2026, from [Link]

-

Initiation of RAFT Polymerization. (2020). ConnectSci. Retrieved March 31, 2026, from [Link]

-

Controlled/Living Cyclopolymerization of tert-Butyl α-(Hydroxymethyl) Acrylate Ether Dimer via Reversible Addition Fragmentation Chain Transfer Polymerization. (2008). ACS Publications. Retrieved March 31, 2026, from [Link]

-

Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (2000). ACS Publications. Retrieved March 31, 2026, from [Link]

-

Controlled/Living Cyclopolymerization of tert-Butyl α-(Hydroxymethyl) Acrylate Ether Dimer via Reversible Addition Fragmentation Chain Transfer Polymerization. (2008). ACS Publications. Retrieved March 31, 2026, from [Link]

Sources

- 1. specificpolymers.com [specificpolymers.com]

- 2. Precise Synthesis of Acrylate Copolymer via RAFT Polymerization and Its Application [scirp.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. 逆加成-断裂链转移 (RAFT)聚合 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

ATRP synthesis of block copolymers using tert-butyl 2-(hydroxymethyl)acrylate

Application Note & Protocol

Advanced Synthesis of Functional Block Copolymers via ATRP Using a Protected Hydroxylated Acrylate Monomer

Foundational Principles: Marrying Control with Functionality

Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of modern macromolecular engineering, offering unparalleled control over polymer architecture.[1][2] It is a controlled/"living" radical polymerization that proceeds through a reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst.[3][4] This dynamic equilibrium between active (radical) and dormant (halogen-capped) species minimizes termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.[4][5][6]

Block copolymers, which consist of two or more distinct polymer chains linked together, are of paramount interest in drug development and materials science.[7] Amphiphilic block copolymers, in particular, can self-assemble in aqueous media to form nanostructures such as micelles or polymersomes, which are ideal for encapsulating hydrophobic therapeutic agents, enhancing their solubility and circulation time.[3][8]

This guide focuses on the synthesis of such valuable materials using tert-butyl 2-(hydroxymethyl)acrylate (TBHMA). This monomer is a strategic choice for creating a hydrophilic block. The pendant hydroxyl group provides functionality, but it must be protected by the tert-butyl group during polymerization to prevent unwanted side reactions with the ATRP catalyst system. Following polymerization, this protecting group can be cleanly removed to unveil the hydrophilic hydroxyl functionality, yielding the final amphiphilic block copolymer.

The ATRP Mechanism: A Symphony of Controlled Reactions

The elegance of ATRP lies in the establishment of a rapid equilibrium between a minute concentration of active, propagating radicals and a vast majority of dormant polymer chains.[6] This process is governed by a transition metal catalyst, typically a copper(I) complex.

The core components of an ATRP system are: [4]

-

Monomer: The building block of the polymer (e.g., styrene, acrylates).

-

Initiator: An alkyl halide (R-X) that determines the starting point of each polymer chain.

-

Catalyst System: A transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., PMDETA) that facilitates the reversible atom transfer.

The polymerization proceeds via the following key steps:

-

Activation: The copper(I) complex reversibly abstracts a halogen atom from the dormant polymer chain (P-X), generating a propagating radical (P•) and the oxidized copper(II) complex.

-

Propagation: The radical (P•) adds to monomer units, extending the polymer chain.

-

Deactivation: The copper(II) complex transfers the halogen atom back to the propagating radical, reforming the dormant species and the copper(I) complex. This step is crucial for maintaining control, as it keeps the radical concentration low.[1]

Caption: Experimental workflow for the synthesis of the amphiphilic block copolymer.

Essential Characterization

Verifying the structure and purity at each stage is critical for success.

Expected Results